

# An In-depth Technical Guide on the Formation of Famotidine Impurity C

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## Compound of Interest

Compound Name: *Famotidine sulfamoyl  
propanamide*

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This technical guide provides a comprehensive overview of the formation mechanism of Famotidine Impurity C, a known degradant of the histamine H2-receptor antagonist, Famotidine. Understanding the pathways and kinetics of its formation is critical for ensuring the quality, safety, and efficacy of Famotidine drug products. This document details the chemical identity of Impurity C, its mechanism of formation, and relevant analytical methodologies.

## Introduction to Famotidine and Its Impurities

Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers.<sup>[1]</sup> Like all pharmaceutical products, Famotidine can degrade over time or during the manufacturing process, leading to the formation of impurities. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for these impurities to ensure patient safety.<sup>[1]</sup>

Famotidine Impurity C, also referred to as Famotidine Related Compound C in the USP, is a significant degradation product that must be monitored and controlled in both the active pharmaceutical ingredient (API) and finished drug products.<sup>[1][2]</sup>

## Chemical Identity of Famotidine Impurity C

Famotidine Impurity C is chemically identified as N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]-propanamide.[1][2] Its hydrochloride salt is also a common reference standard.[2][3]

Table 1: Chemical and Physical Properties of Famotidine Impurity C

Property	Value	Reference
IUPAC Name	3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide	[3]
CAS Number	76824-17-4	[2][3]
Molecular Formula	C8H14N6O3S3	[2][3]
Molecular Weight	338.43 g/mol	[3]

## Mechanism of Formation of Famotidine Impurity C

Famotidine Impurity C is primarily formed through the hydrolysis of the propanimidamide functional group of the Famotidine molecule. This degradation is particularly relevant under acidic conditions.[4][5] The reaction involves the cleavage of the carbon-nitrogen double bond in the imidamide moiety, leading to the formation of an amide.

The plausible mechanism for the acid-catalyzed hydrolysis of Famotidine to form Impurity C is as follows:

- **Protonation of the Imidamide Nitrogen:** In an acidic environment, the nitrogen atom of the imidamide group is protonated, making the carbon atom more electrophilic.
- **Nucleophilic Attack by Water:** A water molecule acts as a nucleophile and attacks the electrophilic carbon atom.
- **Proton Transfer and Elimination of Ammonia:** A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an

ammonia molecule and forming the corresponding propanamide derivative, which is Famotidine Impurity C.



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Caption: Proposed reaction pathway for the formation of Famotidine Impurity C via acid-catalyzed hydrolysis.

## Experimental Protocols for the Analysis of Famotidine Impurity C

The quantification and control of Famotidine Impurity C are typically achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).<sup>[1][6][7]</sup>

### RP-HPLC Method for the Determination of Famotidine and its Impurities

This section outlines a typical experimental protocol for the analysis of Famotidine and its related impurities, including Impurity C.

Table 2: Example RP-HPLC Method Parameters

Parameter	Condition
Column	Supelcosil LC18 (or equivalent C18 column)
Mobile Phase	Isocratic mixture of Acetonitrile and 0.1 M Dihydrogen Phosphate Buffer (containing 0.2% Triethylamine, pH 3.0) in a ratio of 13:87 (v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	265 nm
Column Temperature	Ambient
Injection Volume	20 $\mu$ L

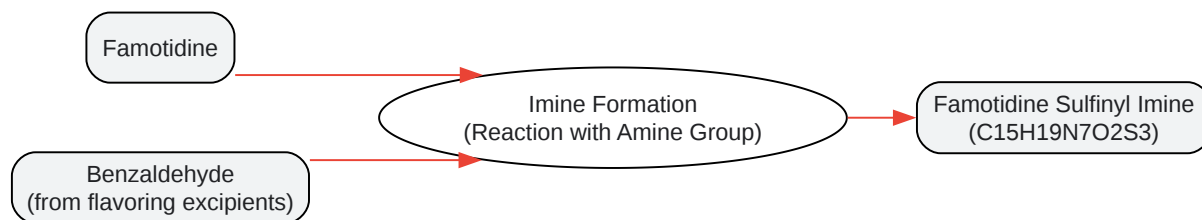
This is an exemplary method, and specific parameters may need to be optimized based on the instrumentation and specific sample matrix.[\[1\]](#)

## Sample Preparation

- **Standard Solution:** A standard solution is prepared by dissolving a known quantity of Famotidine Impurity C reference standard in the mobile phase to achieve a desired concentration (e.g., 1-80  $\mu$ g/mL).[\[1\]](#)
- **Sample Solution:** For the analysis of a drug product, a representative sample (e.g., ground tablets) is accurately weighed and dissolved in the mobile phase. The solution is typically sonicated and filtered before injection to remove any undissolved excipients.[\[6\]](#)

## A Note on a Benzaldehyde-Related Impurity

It is important for researchers to be aware of another potential impurity that has been identified, particularly in oral formulations of Famotidine that contain flavorings. This impurity is formed through the reaction of Famotidine with benzaldehyde, a component of some flavorings.[\[8\]](#) The reaction results in the formation of a famotidine sulfinyl imine.[\[8\]](#) While this is not the officially designated "Impurity C" in the major pharmacopoeias, its presence can impact the purity profile of the final drug product.



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Caption: Formation of a famotidine sulfinyl imine from the reaction of Famotidine with benzaldehyde.

## Conclusion

The formation of Famotidine Impurity C is a critical quality attribute to consider during the development, manufacturing, and storage of Famotidine-containing products. A thorough understanding of its formation through acid-catalyzed hydrolysis allows for the implementation of appropriate control strategies. Robust analytical methods, such as the RP-HPLC method detailed in this guide, are essential for the accurate monitoring and quantification of this impurity, ensuring that the final drug product meets the required quality and safety standards. Furthermore, an awareness of potential interactions with excipients, such as the reaction with benzaldehyde, is crucial for comprehensive impurity profiling.

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